molecular formula C8H4N2OS B1429144 7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile CAS No. 912369-27-8

7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile

Cat. No.: B1429144
CAS No.: 912369-27-8
M. Wt: 176.2 g/mol
InChI Key: JROHERZOPZUATL-UHFFFAOYSA-N
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Description

7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile is a heterocyclic organic compound characterized by its thieno[2,3-c]pyridine core structure with a ketone group at the 7-position and a nitrile group at the 4-position

Mechanism of Action

Target of Action

Similar compounds have been found to interact with receptor interacting protein 1 (rip1) kinase .

Mode of Action

It’s worth noting that related compounds have been reported to inhibit rip1 kinase . This suggests that “7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile” might also interact with this kinase, potentially altering its activity and influencing downstream cellular processes.

Biochemical Analysis

Biochemical Properties

7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with receptor interacting protein 1 (RIP1) kinase, inhibiting its activity . This interaction is crucial as RIP1 kinase is involved in the regulation of inflammation and cell death. The compound’s ability to inhibit this enzyme suggests potential therapeutic applications in conditions where these processes are dysregulated.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of RIP1 kinase by this compound can lead to reduced inflammation and cell death, which is beneficial in treating inflammatory diseases

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. By binding to the active site of RIP1 kinase, it prevents the enzyme from phosphorylating its substrates, thereby inhibiting its activity . This inhibition can lead to downstream effects on gene expression and cellular responses. The compound’s structure allows it to fit into the enzyme’s active site, blocking its function effectively.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation over extended periods. Long-term studies have shown that while the compound remains effective in inhibiting RIP1 kinase initially, its efficacy may diminish with prolonged exposure . This suggests that the compound’s stability and degradation need to be considered in its application.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits RIP1 kinase without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to liver and kidney tissues. These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes that metabolize xenobiotics, influencing metabolic flux and metabolite levels . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further affect its biological activity. Understanding these pathways is crucial for predicting the compound’s behavior in vivo and its potential interactions with other drugs.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution can affect its localization and accumulation in specific tissues, influencing its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects . Post-translational modifications and targeting signals play a role in this localization, ensuring that the compound reaches its intended site of action. Understanding these mechanisms can help optimize the compound’s therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriately substituted thiophenes with cyano-containing compounds under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to optimize yield and purity.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can convert the nitrile group to a primary amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like amines and alcohols, along with suitable solvents and catalysts, facilitate substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.

  • Reduction Products: Primary amines from the reduction of the nitrile group.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is utilized in the production of advanced materials and chemical sensors.

Comparison with Similar Compounds

  • Thieno[2,3-c]pyridine derivatives: These compounds share a similar core structure but differ in functional groups and substituents.

  • Thieno[3,2-d]pyrimidine derivatives: These compounds have a different ring structure but are related in terms of their heterocyclic nature.

Uniqueness: 7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile is unique due to its specific combination of a ketone and nitrile group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

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Properties

IUPAC Name

7-oxo-6H-thieno[2,3-c]pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2OS/c9-3-5-4-10-8(11)7-6(5)1-2-12-7/h1-2,4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROHERZOPZUATL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=CNC2=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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